Inokosterone

描述

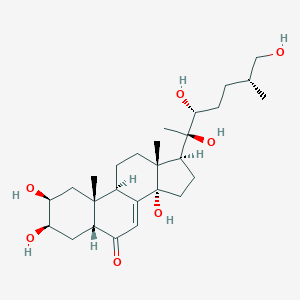

25R-蜕皮甾酮是一种植物蜕皮激素,一种存在于植物中的类固醇激素。它以在昆虫生长发育中促进作用而闻名,使其成为昆虫生理学研究中的重要化合物。 25R-蜕皮甾酮的分子式为C27H44O7,分子量为480.63 g/mol . 该化合物是从苋科植物如假马齿苋和地榆的根中分离出来的 .

准备方法

合成路线和反应条件: 25R-蜕皮甾酮的合成涉及多个步骤,从更简单的甾体前体开始。该过程通常包括羟化、氧化和环化反应。使用特定的试剂和催化剂来实现所需的立体化学和官能团。

工业生产方法: 25R-蜕皮甾酮的工业生产主要基于从天然来源提取。收获假马齿苋的根,干燥并研磨成细粉。然后用乙醇或甲醇对粉末进行溶剂提取。 提取物通过色谱技术进行纯化,以分离出25R-蜕皮甾酮 .

反应类型:

氧化: 25R-蜕皮甾酮可以进行氧化反应形成各种氧化衍生物。

还原: 还原反应可以将25R-蜕皮甾酮转化为其还原形式,改变其生物活性。

取代: 取代反应可以在分子中引入不同的官能团,改变其性质。

常用试剂和条件:

氧化剂: 高锰酸钾,三氧化铬。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 甲醇,乙醇,二氯甲烷。

科学研究应用

Anti-Aging Properties

Inokosterone has been shown to extend the lifespan of yeast and mammalian cells. A study demonstrated its ability to enhance both replicative and chronological lifespan in yeast models. The mechanism involves reducing oxidative stress and promoting autophagy, which is crucial for cellular maintenance and longevity. Specifically, this compound treatment led to:

- Increased cell survival under oxidative stress conditions.

- Enhanced antioxidant enzyme activity .

- Decreased levels of reactive oxygen species (ROS) and lipid peroxidation .

Table 1: Effects of this compound on Yeast Lifespan

| Parameter | Control Group | This compound Group |

|---|---|---|

| Replicative Lifespan | 20 generations | 35 generations |

| Chronological Lifespan | 5 days | 10 days |

| ROS Levels | High | Low |

| Autophagosomes Formation | Low | High |

Antioxidative Stress Mechanism

The antioxidative properties of this compound have been extensively studied. Research indicates that this compound significantly lowers oxidative stress markers such as malondialdehyde (MDA) in mammalian cells. This reduction correlates with an increase in autophagic activity, suggesting that this compound not only protects cells from oxidative damage but also enhances their self-repair mechanisms .

Potential Therapeutic Applications

This compound has potential therapeutic applications in various medical conditions:

- Rheumatoid Arthritis : It has been identified as a potential drug target for Estrogen Receptor 1 (ESR1), which plays a role in inflammatory responses associated with rheumatoid arthritis.

- Diabetes Management : The compound shows promise in ameliorating diabetic conditions by enhancing cellular glucose uptake and reducing hyperglycemia through its antioxidative effects .

Case Study: this compound in Diabetes Research

A study evaluated the effects of this compound on diabetic rats, revealing significant improvements in glucose metabolism and renal function. The treated group exhibited:

- Decreased fasting blood glucose levels .

- Improved renal histology , indicating protective effects against diabetic nephropathy.

Molecular Mechanisms of Action

The molecular mechanisms through which this compound exerts its effects involve interactions with various cellular pathways:

- Binding to ESR1 : This interaction suggests a role in modulating gene expression related to inflammation and metabolism.

- Induction of Autophagy : this compound promotes autophagy by increasing autophagosome formation, which is critical for cellular homeostasis and longevity .

Industrial Applications

Beyond its biological implications, this compound is utilized as a biochemical reagent in research settings. Its properties make it a valuable compound for synthesizing more complex molecules in organic chemistry.

作用机制

25R-蜕皮甾酮通过与昆虫蜕皮激素受体结合来发挥其作用,从而触发一系列基因表达,导致蜕皮和变态。在哺乳动物中,它与各种分子靶点相互作用,包括核受体和信号通路,以发挥其生物学作用。 所涉及的确切途径仍在研究中,但已知它可以调节炎症细胞因子和酶的表达 .

类似化合物:

25S-蜕皮甾酮: 另一种具有类似生物活性的立体异构体。

蜕皮激素: 一种广泛研究的植物蜕皮激素,具有强大的生物学效应。

雄性激素: 以其合成代谢特性和在运动补剂中的使用而闻名。

独特性: 25R-蜕皮甾酮由于其特定的立体化学而独一无二,它影响其与受体的结合亲和力和整体生物活性。 与其他植物蜕皮激素相比,它显示出显著的抗炎和抗过敏活性,使其成为研究和工业应用中宝贵的化合物 .

相似化合物的比较

25S-Inokosterone: Another stereoisomer with similar biological activities.

Ecdysterone: A widely studied phytoecdysteroid with potent biological effects.

Turkesterone: Known for its anabolic properties and use in sports supplements.

Uniqueness: 25R-Inokosterone is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Compared to other phytoecdysteroids, it has shown significant anti-inflammatory and anti-atopy activities, making it a valuable compound for research and industrial applications .

生物活性

Inokosterone, a type of ecdysteroid primarily isolated from Gentiana rigescens and other plant sources, has garnered attention for its diverse biological activities. This article explores the mechanisms through which this compound influences cellular processes, particularly focusing on its antioxidative properties, effects on longevity, and potential applications in health and medicine.

Chemical Structure and Sources

This compound is structurally related to other ecdysteroids and exists as two C-25 epimers. It has been identified in several plant species, including Gentiana rigescens and Achyranthes fauriei. The compound's activity has been evaluated in various biological assays to understand its pharmacological potential.

Antioxidative Stress

Research indicates that this compound exhibits significant antioxidative properties. A study demonstrated that this compound treatment led to:

- Increased Cell Survival : this compound enhanced the survival rate of yeast cells under oxidative stress conditions.

- Reduction of Reactive Oxygen Species (ROS) : The levels of ROS and malondialdehyde (MDA) were significantly decreased in this compound-treated cells, indicating reduced oxidative damage.

- Enhanced Antioxidant Enzyme Activity : this compound treatment resulted in increased activity of antioxidant enzymes, suggesting a protective mechanism against oxidative stress .

Autophagy Activation

This compound also promotes autophagy, a critical cellular process for maintaining homeostasis and longevity. Key findings include:

- Increased Autophagosome Formation : The number of autophagosomes in mammalian cells increased following this compound treatment.

- Mitophagy Enhancement : this compound facilitated mitophagy, the selective degradation of mitochondria by autophagy, which is crucial for cellular health .

- Gene Expression Modulation : this compound influenced the expression of genes associated with antioxidant defense and autophagy, such as SOD1, further supporting its role in cellular protection mechanisms .

Longevity Effects

This compound has been shown to extend the lifespan of model organisms. Studies using yeast models demonstrated that:

- Replicative Lifespan Extension : this compound treatment increased the replicative lifespan of K6001 yeast strains.

- Chronological Lifespan Improvement : Similar effects were observed in chronological lifespan assays with other yeast strains .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidative Stress | Increased cell survival | Reduction of ROS and MDA |

| Enhanced antioxidant enzyme activity | Activation of antioxidant genes | |

| Autophagy | Increased autophagosome formation | Induction of mitophagy |

| Gene expression modulation | Upregulation of SOD1 | |

| Longevity | Extended replicative lifespan | Enhanced cellular stress response |

| Improved chronological lifespan | Activation of longevity pathways |

Case Studies

- Yeast Model Study :

- Mammalian Cell Study :

- Ecdysteroid Activity Testing :

属性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。